Chatancin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chatancin is a natural product found in Sarcophyton with data available.

科学的研究の応用

Pharmacological Applications

1.1 Antagonism of Platelet-Activating Factor (PAF)

Chatancin has been identified as a significant PAF antagonist, which implies its potential use in treating conditions related to excessive platelet activation. PAF is implicated in various pathological processes, including inflammation, anaphylaxis, and cardiovascular diseases. The ability of this compound to inhibit PAF suggests that it could be beneficial in managing these conditions.

Case Study: Inhibition of PAF-Induced Responses

- Study Design : In vitro assays were conducted to evaluate the efficacy of this compound against PAF-induced platelet aggregation.

- Results : this compound demonstrated a dose-dependent inhibition of platelet aggregation, with an IC50 value indicating its potency as a therapeutic agent.

Synthetic Applications

2.1 Total Synthesis

The total synthesis of this compound has been achieved through several innovative synthetic routes. Notably, an enantioselective synthesis was reported that circumvents traditional macrocyclization strategies commonly used for complex cembranoids.

| Synthesis Route | Steps Involved | Yield | Key Features |

|---|---|---|---|

| Enantioselective Synthesis | 7 steps from dihydrofarnesal | High yield | Minimal protecting-group manipulations; six chromatographic purifications required |

This synthesis pathway not only highlights the efficiency of producing this compound but also emphasizes its structural complexity and the challenges faced during synthesis.

Agricultural Applications

This compound's bioactivity extends beyond medicinal uses; it also shows promise in agricultural applications. The compound's antifungal properties have been explored for potential use in crop protection.

Case Study: Antifungal Activity

- Experiment : Various concentrations of this compound were tested against common plant pathogens.

- Findings : this compound exhibited significant antifungal activity, suggesting its potential as a natural pesticide or fungicide.

Chemical Research and Development

Research on this compound continues to expand its applications in chemical development. Its unique structure and properties make it a subject of interest for developing new synthetic methodologies and exploring its interactions with biological systems.

4.1 Innovative Synthesis Techniques

Recent studies have focused on developing new synthetic techniques that incorporate this compound into larger molecular frameworks, potentially leading to novel therapeutic agents or materials.

| Technique | Description | Application Potential |

|---|---|---|

| Cycloaddition Reactions | Utilization of Diels-Alder reactions for constructing complex structures | Drug development, materials science |

化学反応の分析

Critical Reaction Pathways:

Key Observations :

-

The intramolecular Diels-Alder reaction (Step 3) sets four stereocenters in a single step, favoring chair-like transition states (TS-7 and TS-8) .

-

Zn-mediated cyclization (Step 5) forges the C1–C11 bond without decarboxylation, a challenge in prior attempts .

-

The final hemiketal formation occurs under mild conditions to avoid dehydration to anhydrothis compound (3 ) .

Transannular Diels-Alder (TADA) Model Studies

Early biosynthetic hypotheses proposed a pyranophane or furanophane precursor undergoing TADA to form this compound’s tetracyclic core .

Furanophane Approach:

-

Macrocyclization via ring-closing metathesis yielded furanophane 29E .

-

TADA reaction of 29E produced tetracyclic intermediate 4 , but subsequent hydride shifts under acidic conditions led to anhydrothis compound (30 ) instead of this compound .

Pyranophane Approach:

-

Prins reaction and enantioselective hydrogenations were used to construct macrocyclic dienedione 28 .

-

Challenges included controlling stereochemistry and avoiding side reactions under acidic conditions .

Dioxinone-Based Skeletal Construction

Dioxinone derivatives facilitated access to this compound’s tricyclic framework :

-

Vinylogous aldol reaction : Aldehyde 111 + enol ether → secondary alcohol → dioxinone 112 (DMP oxidation) .

-

Intramolecular [4+2] cycloaddition : Heating 112 in toluene yielded diastereomers 114 and 114′ (1:1) .

-

Pd-catalyzed carbonylation : Converted 113 to ester 114 , enabling downstream cyclization .

Acid Sensitivity and Dehydration

This compound’s hemiketal moiety dehydrates readily under acidic conditions:

This compound 1 H+Anhydrothis compound 3

-

This sensitivity complicates isolation and necessitates neutral or basic conditions during synthesis .

-

Crystal structure analysis confirmed the hemiketal’s lability .

Comparative Analysis of Synthetic Routes

| Parameter | Zhao & Maimone (2015) | Deslongchamps (2003) | Gössinger (1998) |

|---|---|---|---|

| Steps | 7 | 23 | 33 |

| Yield | 13% | 0.7% | 0.7% |

| Key Innovation | Avoiding protecting groups | Macrocyclization strategy | Racemic synthesis |

| Challenges | Hemiketal stability | Stereochemical control | Low efficiency |

Mechanistic Insights

-

Diels-Alder Transition States : Chair conformers (TS-7/TS-8) dominate over boat forms, explaining the 1:1 diastereomer ratio .

-

Zn-Mediated Cyclization : Proposed to involve zincate attack on the lactone carbonyl, ensuring correct stereochemistry .

This synthesis underscores advancements in terpene chemistry, particularly in stereocontrol and biomimetic strategies. Future work may explore enzymatic methods or stabilized hemiketal analogs to enhance practicality.

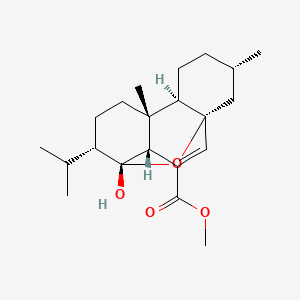

特性

分子式 |

C21H32O4 |

|---|---|

分子量 |

348.5 g/mol |

IUPAC名 |

methyl (1R,3S,6R,7R,10S,11R,12R)-11-hydroxy-3,7-dimethyl-10-propan-2-yl-15-oxatetracyclo[9.3.1.01,6.07,12]pentadec-13-ene-13-carboxylate |

InChI |

InChI=1S/C21H32O4/c1-12(2)15-8-9-19(4)16-7-6-13(3)10-20(16)11-14(18(22)24-5)17(19)21(15,23)25-20/h11-13,15-17,23H,6-10H2,1-5H3/t13-,15-,16+,17-,19+,20+,21+/m0/s1 |

InChIキー |

CWSSNRJGRZWATA-DIGXBJOVSA-N |

異性体SMILES |

C[C@H]1CC[C@@H]2[C@]3(CC[C@H]([C@@]4([C@H]3C(=C[C@@]2(C1)O4)C(=O)OC)O)C(C)C)C |

正規SMILES |

CC1CCC2C3(CCC(C4(C3C(=CC2(C1)O4)C(=O)OC)O)C(C)C)C |

同義語 |

chatancin |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。